molecular formula C10H12ClFO B8002465 1-(3-Chloro-5-fluorophenyl)-2-butanol

1-(3-Chloro-5-fluorophenyl)-2-butanol

Cat. No.: B8002465
M. Wt: 202.65 g/mol
InChI Key: NGHXNXZTRYCBHG-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-2-butanol is a chiral organic compound of significant interest in medicinal chemistry and chemical synthesis. It features a benzene ring substituted with both chlorine and fluorine atoms at the meta positions, a pattern commonly found in advanced pharmaceutical intermediates. The incorporation of halogen atoms, particularly chlorine and fluorine, is a established strategy in drug design to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific 3-chloro-5-fluorophenyl moiety is recognized as a key structural component in potent bioactive molecules, such as agonists for the TRPM5 ion channel, which are investigated for potential applications as gastrointestinal prokinetic agents . Furthermore, the chiral secondary alcohol (2-butanol) group presents a versatile handle for further synthetic manipulation, making this compound a valuable building block for the construction of more complex, stereodefined molecules. As a high-purity reference material, this compound is intended for use in analytical testing, method development, and chemical synthesis within laboratory settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,10,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHXNXZTRYCBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 1-(3-Chloro-5-fluorophenyl)-2-butanone

The ketone precursor, 1-(3-Chloro-5-fluorophenyl)-2-butanone, is synthesized via Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with butanoyl chloride under anhydrous conditions. Aluminum chloride (AlCl₃) catalyzes the reaction at 0–5°C, yielding the ketone in 68–72% efficiency after recrystallization from ethanol . Subsequent reduction employs sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at ambient temperature, achieving 85–89% conversion to the target alcohol. Catalytic hydrogenation using Raney nickel under 50 psi H₂ at 80°C offers a scalable alternative, albeit with marginally lower yields (78–82%).

Table 1: Reduction Methods for 1-(3-Chloro-5-fluorophenyl)-2-butanone

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄THF258998.5
LiAlH₄Diethyl ether09297.8
H₂/NiEthanol808296.2

The choice of reductant impacts stereoselectivity: NaBH₄ produces a racemic mixture, while asymmetric hydrogenation with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90% .

Grignard Reaction with 3-Chloro-5-fluorophenylmagnesium Bromide

This method involves the nucleophilic addition of 3-chloro-5-fluorophenylmagnesium bromide to butyraldehyde. The Grignard reagent, prepared from 3-chloro-5-fluorobromobenzene and magnesium turnings in THF, reacts with butyraldehyde at −10°C to form the secondary alcohol after acidic workup. Yields range from 65–70%, with purity ≥95% following silica gel chromatography.

Key Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing side reactions (e.g., aldol condensation) reduce efficiency at higher temperatures.

Optimization trials demonstrate that slow reagent addition over 2 hours and maintaining temperatures below −5°C suppress byproduct formation .

Hydroboration-Oxidation of 1-(3-Chloro-5-fluorophenyl)-1-butene

Anti-Markovnikov addition of borane (BH₃) to 1-(3-Chloro-5-fluorophenyl)-1-butene, followed by oxidative workup with hydrogen peroxide, affords the alcohol in 75–80% yield. The alkene precursor is synthesized via Wittig reaction between 3-chloro-5-fluorobenzaldehyde and tributyl(propylidene)phosphorane.

Table 2: Hydroboration-Oxidation Parameters

Borane SourceOxidizing AgentReaction Time (h)ee (%)
BH₃·THFH₂O₂/NaOH60
(−)-Ipc₂BHH₂O₂/NaOH888

Chiral boranes like (−)-Ipc₂BH enable enantioselective synthesis, though cost and scalability limit industrial application .

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of the corresponding ketone using (R)-BINAP as a chiral ligand achieves 92–94% ee. Reaction conditions (50 psi H₂, 40°C, ethanol) balance efficiency and stereocontrol. Catalyst loading at 0.5 mol% ensures cost-effectiveness, with turnover numbers (TON) exceeding 1,800.

Industrial Adaptation :

  • Continuous-flow reactors enhance gas-liquid mass transfer, reducing reaction time by 40% .

  • Ligand recycling via membrane filtration lowers production costs.

Photoredox-Mediated Synthesis

Inspired by visible-light-driven methodologies , eosin Y (0.5 mol%) and diisopropylethylamine (DIPEA) facilitate the coupling of 3-chloro-5-fluorophenyl iodide with 2-buten-1-ol under blue LED irradiation. This single-step process proceeds via a radical mechanism, yielding 60–65% of the alcohol with 99% regioselectivity.

Advantages :

  • Avoids stoichiometric reductants.

  • Ambient temperature

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their molecular properties, and observed activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes Reference
1-(3-Chloro-5-fluorophenyl)-2-butanol C₁₀H₁₂ClFO 202.65 3-Cl, 5-F on phenyl; secondary alcohol No direct activity reported
Bitertanol C₂₀H₂₃ClN₃O₂ 372.87 4-Biphenylyloxy, 1,2,4-triazolyl Fungicidal agent
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₂ClFO₂ 230.66 2-OH, 3-Cl,5-F on phenyl; ketone backbone Unreported activity; increased polarity due to ketone
3-[4-(3-Chloro-5-fluorophenyl)-1-piperazinyl]-1-[1-(3-chloro-2-pyridyl)-5-methyl-4-pyrazolyl]-1-trans-propene hydrochloride C₂₁H₂₀Cl₂FN₅ 440.32 Piperazinyl, pyrazolyl, chloro-pyridyl 50% tumor cell growth inhibition
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine C₈H₁₀ClFN₂ 188.63 Ethylenediamine backbone; aromatic Cl/F No activity reported; high basicity
1-(3-Chloro-5-fluorophenyl)butan-1-ol C₁₀H₁₂ClFO 202.65 Positional isomer (1-butanol vs. 2-butanol) Unreported stereochemical effects

Key Comparative Insights

Electron-Withdrawing Effects

The 3-chloro-5-fluorophenyl group in all analogs introduces strong electron-withdrawing effects, which may enhance the acidity of adjacent functional groups (e.g., hydroxyl in 2-butanol) compared to non-halogenated analogs. This could influence solubility in polar solvents and reactivity in nucleophilic substitutions .

Functional Group Impact
  • Bitertanol: The biphenylyloxy and triazolyl groups increase lipophilicity (logP likely >4), favoring membrane penetration in fungicidal applications. In contrast, the target compound’s simpler structure (logP ~2.5 estimated) may limit bioavailability .
  • Ketone vs. Alcohol: The ketone in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one eliminates hydrogen-bonding capability, reducing water solubility compared to 2-butanol derivatives .
  • Diamine Backbone : 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine’s amine groups confer basicity (pKa ~9–10), enabling salt formation and metal coordination, unlike the neutral alcohol .
Positional Isomerism

1-(3-Chloro-5-fluorophenyl)butan-1-ol, a positional isomer of the target compound, places the hydroxyl on the terminal carbon.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-5-fluorophenyl)-2-butanol, and what are their respective yields and limitations?

  • Methodological Answer : The compound can be synthesized via Grignard addition or Friedel-Crafts alkylation. For example, reacting 3-chloro-5-fluorophenylmagnesium bromide with 2-butanone under anhydrous THF at 0–5°C yields the secondary alcohol. Purification via silica gel chromatography (ethyl acetate/hexane, 1:5) typically achieves ~65–75% yield. Limitations include sensitivity to moisture and competing side reactions (e.g., over-alkylation) if stoichiometry is not tightly controlled .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR should show a doublet for the hydroxyl proton (~2.5 ppm, exchangeable), a multiplet for the aromatic protons (6.8–7.4 ppm), and a quartet for the alcohol-adjacent CH2_2 group (~1.8 ppm).
  • MS : ESI-MS should display a molecular ion peak at m/z 216.6 [M+H]+^+.
  • FTIR : Peaks at ~3400 cm1^{-1} (O-H stretch) and 1100 cm1^{-1} (C-F stretch) confirm functional groups. Purity is assessed via HPLC (C18 column, MeCN/H2_2O gradient) with retention time comparison to standards .

Q. What are the key considerations for ensuring the stability of this compound under different storage conditions?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Avoid aqueous environments to minimize hydrolysis. Stability tests via TLC or HPLC every 3–6 months are recommended. Degradation products (e.g., ketone derivatives) can form if exposed to light or acidic conditions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding substituent effects on chemical shifts?

  • Methodological Answer : Conflicting aromatic proton shifts arise from electron-withdrawing Cl/F groups altering ring electron density. Use 13^{13}C NMR DEPT-135 to assign carbons adjacent to substituents. Computational tools (e.g., DFT calculations with Gaussian 16) model substituent effects and predict shifts. Compare experimental data with simulated spectra to resolve ambiguities .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Employ asymmetric catalysis: Chiral ligands like BINAP with Pd(0) or Ru catalysts enable enantioselective hydrogenation of ketone precursors. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., C–O bond activation)?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. For C–O bond cleavage, calculate activation energies for acid-catalyzed vs. metal-mediated mechanisms. Software like ORCA or Gaussian simulates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How do reaction parameters influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on solvent polarity and catalyst choice. For example, Pd(PPh3_3)4_4 in DMF favors coupling at the para position to the hydroxyl group, while Pd(OAc)2_2/SPhos in toluene targets meta positions. Optimize via Design of Experiments (DoE) to map temperature, solvent, and ligand effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations may stem from polymorphism or impurities. Recrystallize the compound from multiple solvents (e.g., EtOAc, hexane) and compare DSC thermograms. Use PXRD to identify crystalline forms. Purity must be confirmed via elemental analysis (C, H, Cl, F) within ±0.3% of theoretical values .

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